molecular formula C14H21N3O3 B2820241 Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 2034497-55-5

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2820241
CAS No.: 2034497-55-5
M. Wt: 279.34
InChI Key: JNRZLYXBQJGWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidine-Piperidine Hybrid Compounds

The strategic fusion of pyrimidine and piperidine frameworks emerged from early 20th-century efforts to modulate the physicochemical and biological properties of heterocyclic compounds. Pyrimidine synthesis methodologies, such as the Biginelli reaction (1891), provided foundational routes for constructing dihydropyrimidinone cores. Concurrently, piperidine derivatives gained prominence due to their prevalence in natural alkaloids and synthetic pharmaceuticals, exemplified by the commercial availability of piperidine through catalytic hydrogenation of pyridine.

A pivotal advancement occurred in the 1980s with the integration of nucleophilic aromatic substitution (S~N~Ar) reactions, enabling the coupling of pyrimidine chlorides with piperidine derivatives. For instance, Kumari et al. demonstrated the utility of S~N~Ar reactions in synthesizing chrysin-substituted pyrimidine–piperazine hybrids, where 4,6-dichloropyrimidine intermediates reacted with piperazine under basic conditions. Subsequent innovations, such as Suzuki–Miyaura cross-coupling and hydrazinolysis, expanded the structural diversity of these hybrids, facilitating the incorporation of aryl and alkyl substituents at strategic positions.

Table 1: Key Synthetic Routes for Pyrimidine-Piperidine Hybrids

Reaction Type Reactants Conditions Product Reference
S~N~Ar 4,6-Dichloropyrimidine + Piperidine K~2~CO~3~, DMF, 80°C 4-Piperidinylpyrimidine
Suzuki–Miyaura Coupling 2,4-Dichloropyrimidine + Arylboronic Acid Pd(PPh~3~)~4~, DME, reflux 4-Aryl-2-chloropyrimidine
Hydrazinolysis Ethyl cyanoacetate + Thiourea Ethanol, reflux 2-Hydrazinyl-6-oxo-dihydropyrimidine

Significance in Medicinal Chemistry Research Frameworks

Pyrimidinyl-piperidine carboxylates occupy a unique niche in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The pyrimidine ring’s planar structure enables π-π stacking interactions with aromatic residues in enzyme active sites, while the piperidine moiety introduces conformational flexibility and improved solubility. For example, derivatives bearing 2,6-dimethylpyrimidin-4-yl groups have demonstrated inhibitory activity against Mycobacterium tuberculosis DNA gyrase, with minimum inhibitory concentrations (MICs) as low as 0.48 μg/mL.

The ethyl carboxylate group at the piperidine nitrogen further enhances metabolic stability by resisting oxidative deamination, a common degradation pathway for secondary amines. This structural feature is critical for maintaining plasma half-life in vivo, as evidenced by analogs like compound 30 from Kumari et al., which exhibited sustained InhA inhibition (IC~50~ = 0.6 μM). Additionally, the 4-oxy linkage between pyrimidine and piperidine permits rotational freedom, enabling optimal orientation for binding to hydrophobic pockets in target proteins.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized the development of pyrimidinyl-piperidine carboxylates as multitarget agents for infectious diseases and oncology. Hybrids such as ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate are being evaluated for their ability to concurrently inhibit bacterial topoisomerases and human kinase targets. Computational modeling has identified key structural determinants, including:

  • The electron-withdrawing effect of the pyrimidine methyl groups, which enhances electrophilicity at C4 for nucleophilic attack.
  • The ethyl carboxylate’s role in forming hydrogen bonds with catalytic residues, as observed in molecular docking studies with InhA.

Table 2: Biological Activities of Selected Pyrimidine-Piperidine Hybrids

Compound Target Activity (IC~50~/MIC) Reference
2,6-Dimethylpyrimidin-4-yl M. tuberculosis DNA gyrase MIC = 0.48 μg/mL
Piperidine-1-carboxylate A~2A~ adenosine receptor K~i~ = 8.62 nM
4-Aryl-6-oxo-dihydropyrimidine E. coli DNA gyrase MIC = 3.9 μg/mL

Despite these advances, critical knowledge gaps persist:

  • Stereochemical Effects : The impact of piperidine chair conformations on binding affinity remains underexplored.
  • Resistance Mechanisms : Limited data exist on bacterial mutations that confer resistance to pyrimidinyl-piperidine gyrase inhibitors.
  • In Vivo Efficacy : Most studies report in vitro results; pharmacokinetic and toxicity profiles in animal models are scarce.

Future research should prioritize structure-activity relationship (SAR) studies to elucidate the contributions of substituents at the pyrimidine C2, C4, and C6 positions. Additionally, leveraging cryo-EM and X-ray crystallography to resolve ligand–target complexes could inform rational design strategies for next-generation hybrids.

Properties

IUPAC Name

ethyl 4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-4-19-14(18)17-7-5-12(6-8-17)20-13-9-10(2)15-11(3)16-13/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRZLYXBQJGWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives under acidic or basic conditions.

    Attachment of the 2,6-Dimethylpyrimidin-4-yloxy Group: This step involves the reaction of the piperidine ring with 2,6-dimethylpyrimidin-4-ol under appropriate conditions to form the desired compound.

Chemical Reactions Analysis

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has been studied for its potential as a drug candidate due to its ability to interact with various biological targets.

Case Study: Muscarinic Receptor Modulation
Research indicates that compounds similar to this compound can act as muscarinic receptor antagonists. These receptors are implicated in numerous neurological disorders, making the compound a candidate for treating conditions such as Alzheimer's disease and schizophrenia .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest .

StudyFindings
Zhang et al. (2023)Demonstrated that ethyl derivatives exhibit selective cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.
Kumar et al. (2024)Found that these compounds can inhibit tumor growth in xenograft models of lung cancer.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate, we analyze its analogs from the provided evidence and broader literature. Key differences lie in substituent positioning, functional groups, and biological activity.

Structural Analogs from

describes tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 147699-19-2) and related compounds. Below is a comparative analysis:

Property This compound tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Core Scaffold Piperidine Piperidine Piperidine
Position 1 Substituent Ethyl carboxylate tert-Butyl carboxylate tert-Butyl carboxylate
Position 4 Substituent 2,6-Dimethylpyrimidin-4-yloxy 2-((Methylsulfonyl)oxy)ethyl ((Methylsulfonyl)oxy)methyl
Molecular Weight Not explicitly reported 307.41 g/mol Similar range (~300–320 g/mol)
Functional Groups Ether, ester, pyrimidine Sulfonate ester, tert-butyl ester Sulfonate ester, tert-butyl ester
Synthetic Yield N/A 43–100% (depending on conditions) Not explicitly reported

Key Observations :

  • Substituent Flexibility : The ethyl carboxylate group in the target compound may enhance metabolic stability compared to bulkier tert-butyl esters, which are common in prodrug strategies .
  • In contrast, sulfonate esters in analogs from are stronger electron-withdrawing groups, altering reactivity in substitution reactions .
  • Synthetic Feasibility : The tert-butyl analogs in achieved high yields (up to 100%) under optimized conditions (e.g., N,N-dimethylacetamide, K₂CO₃, 60°C), suggesting that similar protocols could be adapted for the target compound with appropriate pyrimidine precursors.
Broader Comparisons with Piperidine Derivatives

Beyond , piperidine derivatives with aryloxy or sulfonyloxy substituents are prevalent in medicinal chemistry. For example:

  • Anticancer Agents: Compounds like 4-(arylamino)piperidine-1-carboxylates often exhibit kinase inhibitory activity. The pyrimidine moiety in the target compound may mimic adenine in ATP-binding pockets, a feature absent in sulfonate-based analogs .
  • Agrochemicals : Piperidine ethers with heteroaryl groups (e.g., pyrimidine) are explored as herbicides. The methyl groups on the pyrimidine ring in the target compound could enhance lipophilicity and membrane permeability compared to sulfonate derivatives .

Research Findings and Data Gaps

  • This limits direct comparisons of bond lengths or angles with analogs.
  • Biological Activity: lacks pharmacological data for its analogs.
  • Synthetic Challenges : The tert-butyl analogs in required iodide or sulfonate leaving groups for substitutions. Adapting these methods for pyrimidine incorporation would necessitate activating groups (e.g., halogens) on the pyrimidine ring.

Biological Activity

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H21_{21}N3_3O2_2
  • Molecular Weight : 263.3354 g/mol
  • CAS Number : Not available
  • Chemical Structure : The structure includes a piperidine ring substituted with a pyrimidine derivative, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives containing pyrimidine rings have shown significant inhibitory effects against various viruses. In particular, compounds with similar structural features have been reported to exhibit potent activity against the Ebola virus by inhibiting viral entry through interactions with the Niemann-Pick C1 (NPC1) protein .

Inhibition of Enzymes

Compounds containing piperidine and pyrimidine moieties have been evaluated for their ability to inhibit key enzymes involved in disease processes:

  • Histone Deacetylases (HDACs) : These compounds may act as inhibitors of HDACs, which are implicated in cancer progression and neurodegenerative diseases. The dual inhibition of Sirtuin 2 (Sirt2) and HDAC6 has been particularly noted in related compounds .
Enzyme TargetInhibition Activity
Sirt2Moderate
HDAC6Moderate
Carbonic AnhydraseSignificant

Anticancer Potential

The anticancer potential of similar compounds has been explored extensively. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, with some exhibiting selective toxicity while sparing normal cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Study on Antiviral Activity :
    • A study demonstrated that compounds with similar piperidine-pyrimidine structures effectively blocked Ebola virus entry in vitro, showing EC50 values below 1 µM, indicating high potency .
  • Inhibition of HDACs :
    • Research indicated that certain piperidine derivatives could inhibit HDAC activity, leading to altered gene expression patterns associated with cancer cell proliferation and survival .
  • Cytotoxicity in Cancer Cell Lines :
    • In vitro assays revealed that derivatives of this compound exhibited selective cytotoxicity against breast and lung cancer cell lines while maintaining lower toxicity towards normal fibroblast cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the piperidine oxygen, followed by esterification. For example, hydrolysis of ethyl esters under basic conditions (e.g., NaOH in EtOH/water) is a common step, as demonstrated in analogous piperidine derivatives . Reaction conditions such as solvent polarity, temperature (e.g., 100°C for 2 hours in some protocols), and stoichiometric ratios must be optimized to avoid side reactions like over-oxidation or incomplete substitution .

Q. Which analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve molecular conformation and hydrogen-bonding networks .
  • Spectroscopy : 1^1H/13^{13}C NMR for verifying substituent positions, IR for functional group identification (e.g., ester C=O stretch at ~1730 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What biological screening approaches are used to assess its activity in preliminary studies?

  • Methodological Answer : Initial screening often involves:

  • In vitro receptor binding assays (e.g., serotonin or dopamine receptors due to structural similarities to piperidine-based modulators) .
  • Enzyme inhibition assays (e.g., kinases or hydrolases), using fluorometric or colorimetric substrates to quantify activity .

Q. What are the key physical properties requiring characterization for this compound?

  • Methodological Answer : Critical properties include:

  • Melting point (differential scanning calorimetry, DSC).
  • Solubility (in solvents like DMSO, water, or ethanol) for formulation studies.
  • Stability under varying pH and temperature conditions (e.g., accelerated degradation studies at 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during multi-step synthesis?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or enzymes (e.g., lipases for selective esterification) .
  • Chromatographic purification : Gradient elution (e.g., ethyl acetate/petroleum ether) on silica gel columns improves separation of intermediates .

Q. How should discrepancies between crystallographic data and spectroscopic results be addressed?

  • Methodological Answer :

  • Validate crystallographic models using tools like PLATON (e.g., to check for missed symmetry or disorder) .
  • Reconcile NMR shifts with computed spectra (DFT calculations) or variable-temperature NMR to detect dynamic effects .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Systematic substitution : Replace the 2,6-dimethylpyrimidinyl group with analogs (e.g., halogenated or methoxy variants) and compare bioactivity .
  • Conformational analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins .

Q. How can the compound’s mechanism of action be determined at the molecular level?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3^3H-serotonin) to assess receptor affinity .
  • Site-directed mutagenesis : Modify putative binding residues in target proteins (e.g., GPCRs) to identify critical interactions .

Data Contradiction Analysis

Q. How to resolve conflicting data regarding the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled stability studies : Perform HPLC monitoring at pH 1–7 (simulated gastric fluid) to track degradation products.
  • Comparative assays : Contrast results with structurally similar esters (e.g., tert-butyl piperidine carboxylates) to identify hydrolysis-sensitive motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.